molecular formula C19H25N3O4S B12185553 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B12185553
M. Wt: 391.5 g/mol
InChI Key: ORCLMTSIGMTBQB-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position and a 4-methoxyphenylethyl substituent on the carboxamide nitrogen. Its structure combines a sulfone-containing tetrahydrothiophene ring with a methoxy-substituted aromatic system, which may enhance metabolic stability and target binding affinity compared to simpler pyrazole analogs.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H25N3O4S/c1-13-18(14(2)22(21-13)16-9-11-27(24,25)12-16)19(23)20-10-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-12H2,1-3H3,(H,20,23)

InChI Key

ORCLMTSIGMTBQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-Carboxaldehyde Derivatives

Example Compound : 1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9)

  • Structural Differences : The aldehyde group at the 4-position replaces the carboxamide moiety in the target compound.
  • Functional Implications : Aldehydes are reactive electrophiles, often used as intermediates in synthesis (e.g., for Schiff base formation or further functionalization). In contrast, the carboxamide group in the target compound improves solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic properties .

Thiophene- and Thiazole-Containing Analogs

Example Compound: 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS: 196797-64-5)

  • Structural Differences : A thiazole ring replaces the pyrazole core, and a carboxylic acid group is present instead of a carboxamide.
  • Functional Implications : Thiazoles are associated with antimicrobial and anti-inflammatory activities. The carboxylic acid group may limit membrane permeability compared to the carboxamide, which is more lipophilic .

Pyrazole-Carbothioamide Derivatives

Example Compound : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Structural Differences : A carbothioamide (-C(S)NH2) replaces the carboxamide (-C(O)NH2), and a 4-nitrophenylisoxazole group is present.
  • Functional Implications: The thioamide group increases electron density and may alter binding interactions with metal ions or cysteine residues in biological targets.

Chromenone-Linked Pyrazolo-Pyrimidine Derivatives

Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structural Differences: A pyrazolo-pyrimidine core replaces the pyrazole-carboxamide, with additional chromenone and fluorophenyl groups.
  • Functional Implications : The extended aromatic system and fluorine substituents likely improve target selectivity (e.g., kinase inhibition) and metabolic resistance. However, increased molecular weight may reduce oral bioavailability compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Functional Group Potential Advantages Limitations References
Target Carboxamide Pyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, 4-MeO-PhCH2CH2 Carboxamide (-CONH2) Enhanced solubility, binding affinity Limited stability data
Carboxaldehyde Analog Pyrazole 1,1-Dioxidotetrahydrothiophen-3-yl Aldehyde (-CHO) Synthetic versatility Reactive, unstable in vivo
Thiazole-Carboxylic Acid Thiazole 4-Me, PhCH2CH2NH- Carboxylic acid (-COOH) Ionizable for salt formation Poor membrane permeability
Pyrazole-Carbothioamide Pyrazole 4-Nitro-Ph, Isoxazolyl Carbothioamide (-CSNH2) Metal coordination potential Reduced solubility
Chromenone-Pyrazolo-Pyrimidine Pyrazolo-Pyrimidine 5-Fluoro-Ph, Thiophene-2-COOMe Ester (-COOMe) Kinase selectivity, metabolic stability High molecular weight

Research Findings and Implications

  • Synthetic Utility : The target compound’s carboxamide group allows for further derivatization (e.g., coupling with amines or acids), similar to aldehyde intermediates in .
  • Biological Relevance: Thiophene sulfones (as in the target) are known to enhance metabolic stability compared to non-oxidized thiophenes, a feature critical for drug development .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H33N3O4SC_{27}H_{33}N_{3}O_{4}S, with a molecular weight of 467.6 g/mol . The structure features a tetrahydrothiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC27H33N3O4S
Molecular Weight467.6 g/mol
IUPAC Name1-(1,1-Dioxotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been tested against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing healthy cells .

Case Study: Glioma Treatment
In a specific study involving a related pyrazole compound (designated as 5f ), an IC50 value of 5.13 µM was reported against C6 glioma cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism of action included significant cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) and induction of apoptosis .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. The structural features of these compounds allow them to inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Pyrazoles can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Modulation : As observed in glioma studies, the compound can affect cell cycle progression.

Research Findings

A review of literature reveals that pyrazole derivatives are associated with a wide range of biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryInhibits COX enzymes and reduces inflammation
AntimicrobialExhibits activity against bacterial and fungal strains
AnalgesicProvides pain relief through central nervous system action

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